(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate
Description
The compound (5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate features a hybrid structure combining three key moieties:
- 2,3-Dihydrobenzofuran: A partially saturated benzofuran ring with a methyl group at the 2-position, enhancing conformational stability compared to fully aromatic benzofuran derivatives.
- Coumarin (2H-chromene) ester: A conjugated lactone system with a carboxylate ester at the 3-position, known for fluorescence properties and diverse bioactivities (e.g., anticoagulant, antimicrobial).
Properties
IUPAC Name |
[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO6/c1-13-8-16-9-15(6-7-20(16)28-13)21-11-17(24-30-21)12-27-22(25)18-10-14-4-2-3-5-19(14)29-23(18)26/h2-7,9-11,13H,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFRXGLTQVQKKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features several notable structural components:
- Isoxazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Dihydrobenzofuran Moiety : Imparts unique pharmacological characteristics and enhances the lipophilicity of the compound.
- Chromene Core : Associated with a variety of biological activities, particularly in anti-inflammatory and antioxidant properties.
Potential Biological Activities
- Antimicrobial Activity : Compounds featuring isoxazole rings have been reported to exhibit antimicrobial properties against various pathogens.
- Anti-inflammatory Properties : The chromene core is frequently associated with anti-inflammatory effects, potentially making this compound a candidate for treating inflammatory diseases.
- Anticancer Activity : Isoxazole derivatives have shown promise in anticancer research, particularly in inhibiting tumor growth and proliferation.
The precise mechanisms of action for this compound remain to be elucidated due to limited direct studies. However, based on structural analogs:
- Inhibition of Enzymatic Activity : Many isoxazole derivatives act as enzyme inhibitors, which could be relevant for targeting pathways involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : Similar compounds have been shown to affect key signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
- Study on Isoxazole Derivatives : A series of isoxazole derivatives were synthesized and evaluated for their antimicrobial activity. Compounds demonstrated significant inhibition against Gram-positive bacteria at low concentrations .
- Chromene Derivatives in Cancer Research : Chromene-based compounds have been studied for their ability to induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
Data Tables
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Isoxazole Derivative 1 | Isoxazole ring | Antimicrobial |
| Isoxazole Derivative 2 | Isoxazole ring | Anticancer |
| Chromene Derivative 1 | Chromene core | Anti-inflammatory |
Comparison with Similar Compounds
5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylic Acid (CAS 1105191-98-7)
Structural Differences :
- The carboxylic acid replaces the coumarin ester in the target compound.
Functional Implications :
- Solubility and Bioavailability : The carboxylic acid form is more polar, likely increasing water solubility but reducing membrane permeability compared to the ester. Esters often act as prodrugs, improving oral bioavailability by facilitating passive absorption .
- Reactivity : The acid may participate in ionic interactions or salt formation, whereas the ester is prone to hydrolysis under acidic/basic conditions.
Table 1: Key Properties Comparison
| Property | Target Compound (Ester) | Carboxylic Acid Analog |
|---|---|---|
| Molecular Weight | ~425 g/mol (estimated) | ~351 g/mol |
| LogP (Predicted) | ~3.5 | ~2.0 |
| Hydrogen Bond Acceptors | 8 | 7 |
| Bioavailability | Moderate (ester prodrug) | Low (polar acid) |
Methyl 3-Hydroxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carboxylate
Structural Differences :
- Substitutions on the dihydrobenzofuran: A hydroxy group at C3 and an isopropenyl group at C2 replace the methyl group in the target compound.
- Lacks the isoxazole-coumarin hybrid structure.
Functional Implications :
- Stability : The absence of an isoxazole ring may reduce thermal stability compared to the target compound.
Table 2: Substituent Impact on Properties
| Feature | Target Compound | Methyl Benzofuran Derivative |
|---|---|---|
| Benzofuran Substituents | 2-Methyl | 3-Hydroxy, 2-Isopropenyl |
| Heterocyclic Additions | Isoxazole + Coumarin | None |
| Predicted Reactivity | Moderate (ester hydrolysis) | High (allylic oxidation) |
Thiazole- and Oxazolidinone-Containing Derivatives
Structural Differences :
- Thiazole (sulfur-containing heterocycle) and oxazolidinone (five-membered lactam) replace the isoxazole and coumarin moieties.
Functional Implications :
- Bioactivity: Thiazoles are associated with antimicrobial activity (e.g., sulfathiazole), while oxazolidinones are a class of antibiotics (e.g., linezolid). The target compound’s isoxazole may offer distinct reactivity or selectivity.
- Synthetic Complexity: Oxazolidinones require multi-step synthesis, whereas the target compound’s ester linkage simplifies coupling reactions.
Table 3: Heterocycle Comparison
| Heterocycle | Target Compound | Thiazole/Oxazolidinone Derivatives |
|---|---|---|
| Core Rings | Isoxazole | Thiazole, Oxazolidinone |
| Bioactivity | Unknown | Antimicrobial |
| LogP | ~3.5 | ~2.8–4.0 |
Research Findings and Hypotheses
- Stability : The dihydrobenzofuran’s partial saturation may reduce oxidative degradation compared to fully aromatic analogs.
- Optical Properties : The coumarin ester’s conjugated system could enable fluorescence, useful in imaging or sensing applications.
- Toxicity : Isoxazole rings are generally less toxic than thiazoles but may require metabolic studies to confirm safety .
Preparation Methods
Synthesis of 2-Methyl-2,3-Dihydrobenzofuran-5-yl Intermediate
The dihydrobenzofuran core is synthesized via acid-catalyzed cyclization of 5-substituted-2-methylphenol derivatives. For example, 2-methyl-6-nitrophenol undergoes chlorination with N-chlorosuccinimide (NCS) in dichloromethane, followed by ethylene-mediated cyclization under high pressure (30 bar) to yield 2-methyl-2,3-dihydrobenzofuran.
Critical Parameters :
Isoxazole Ring Formation
The isoxazole moiety is constructed via cycloaddition between a nitrile oxide and an alkyne. For instance, 5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazole-3-methanol is synthesized by reacting 2-methyl-2,3-dihydrobenzofuran-5-carbaldehyde oxime with acetylene gas in acetonitrile, catalyzed by triethylamine (TEA).
Reaction Equation :
$$
\text{Oxime} + \text{HC≡CH} \xrightarrow{\text{TEA, CH₃CN}} \text{Isoxazole} + \text{H₂O}
$$
Yield Optimization :
Chromene-3-Carboxylate Synthesis
2-Oxo-2H-chromene-3-carboxylic acid is esterified with the isoxazole alcohol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds in dry tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis.
Typical Conditions :
Optimization of Reaction Conditions
Solvent and Catalytic Systems
Comparative studies highlight the impact of solvent polarity on reaction efficiency:
| Step | Optimal Solvent | Catalyst | Yield |
|---|---|---|---|
| Dihydrobenzofuran synthesis | Dichloromethane | None | 86% |
| Isoxazole cycloaddition | Acetonitrile | Triethylamine | 78% |
| Esterification | THF | DCC/DMAP | 80% |
Polar aprotic solvents (e.g., acetonitrile) enhance dipole interactions in cycloadditions, while halogenated solvents stabilize carbocation intermediates in cyclizations.
Temperature and Pressure Effects
- Cyclization : Elevated pressure (30 bar ethylene) improves dihydrobenzofuran yield by 20% compared to ambient conditions.
- Esterification : Reactions at 0°C reduce side-product formation during active ester generation.
Analytical and Purification Techniques
Reaction Monitoring
Purification Methods
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane eluents isolates the final compound.
- Recrystallization : Methanol/water mixtures (7:3) yield crystalline product (melting point 142–144°C).
Comparative Analysis of Synthetic Routes
A comparative evaluation of two dominant protocols reveals trade-offs between yield and scalability:
| Parameter | Protocol A | Protocol B |
|---|---|---|
| Total Yield | 62% | 55% |
| Reaction Time | 48 h | 72 h |
| Scalability | Pilot-scale feasible | Limited to batch |
| Purity | 97% | 93% |
Protocol A prioritizes catalytic efficiency and shorter reaction times, whereas Protocol B emphasizes cost-effectiveness for small-scale synthesis.
Q & A
Basic Research: Synthetic Pathways and Optimization
Q: What are the established synthetic routes for preparing this compound, and how can reaction conditions (e.g., temperature, catalysts) be optimized to improve yield? A: The synthesis involves multi-step reactions, typically starting with the formation of the 2,3-dihydrobenzofuran core, followed by coupling with the isoxazole moiety and esterification with the chromene carboxylate group. Key steps include:
- Core formation : Cyclization of substituted phenols with epoxides or ketones under acidic conditions .
- Isoxazole coupling : Use of Huisgen 1,3-dipolar cycloaddition between nitrile oxides and alkynes, requiring precise stoichiometric control .
- Esterification : Activation of the carboxylate group (e.g., via DCC/DMAP) and reaction with the hydroxyl group on the isoxazole-methyl intermediate .
Optimization strategies : - Temperature control (e.g., 60–80°C for cycloaddition to minimize side reactions).
- Catalysts such as Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling steps .
- Purity monitoring via HPLC (C18 column, acetonitrile/water gradient) to isolate intermediates .
Basic Research: Structural Characterization Techniques
Q: Which analytical methods are most reliable for confirming the compound’s structure and purity? A: A combination of spectroscopic and chromatographic techniques is essential:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR to verify substituent positions (e.g., dihydrobenzofuran methyl group at δ 1.2–1.4 ppm; chromene carbonyl at δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., expected [M+H]⁺ for C₂₃H₁₉NO₆: 430.1294) .
- HPLC-PDA : Purity assessment (>95%) using a reverse-phase column with UV detection at 254 nm .
Advanced Research: Mechanistic Insights into Biological Activity
Q: How can researchers investigate the compound’s mechanism of action in antimicrobial or anticancer assays? A: Methodological approaches include:
- Enzyme inhibition assays : Target enzymes like topoisomerase II (anticancer) or β-lactamase (antimicrobial) using fluorogenic substrates .
- Cellular uptake studies : Radiolabeling (e.g., ³H or ¹⁴C isotopes) to quantify intracellular accumulation .
- Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinity to DNA gyrase or kinase domains .
Example data contradiction : Discrepancies in IC₅₀ values across studies may arise from cell line variability (e.g., HeLa vs. MCF-7) or assay conditions (serum-free vs. serum-containing media) .
Advanced Research: Stability and Degradation Kinetics
Q: What experimental designs are suitable for evaluating the compound’s stability under physiological or environmental conditions? A: Use accelerated stability testing and kinetic modeling:
- Hydrolytic stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via LC-MS .
- Photodegradation : Expose to UV-Vis light (300–800 nm) and quantify byproducts using QTOF-MS .
- Ecotoxicity : Follow OECD Guidelines 301/302 for biodegradability and bioaccumulation potential in aquatic systems .
Advanced Research: Structure-Activity Relationship (SAR) Studies
Q: How can structural analogs be designed to enhance potency or reduce toxicity? A: Key SAR strategies:
- Functional group modifications :
- Replace the chromene 2-oxo group with a thiocarbonyl to alter electron density .
- Introduce electron-withdrawing groups (e.g., -CF₃) on the dihydrobenzofuran ring to improve membrane permeability .
- Bioisosteric replacements : Substitute the isoxazole with a 1,2,4-triazole to modulate hydrogen bonding .
Data table : Comparison of analogs’ biological activity :
| Analog Structure | Modification Site | IC₅₀ (μM, Anticancer) | LogP |
|---|---|---|---|
| Parent Compound | N/A | 12.3 ± 1.2 | 2.8 |
| Chromene thiocarbonyl derivative | 2-Oxo → 2-thio | 8.9 ± 0.7 | 3.1 |
| Dihydrobenzofuran-CF₃ derivative | 2-Me → 2-CF₃ | 6.5 ± 0.9 | 2.5 |
Basic Research: Scaling-Up Challenges
Q: What critical factors must be addressed when transitioning from milligram to gram-scale synthesis? A: Focus on:
- Solvent selection : Replace toxic DMF with acetonitrile or ethyl acetate for safer large-scale use .
- Catalyst recovery : Use immobilized Pd catalysts to reduce metal leaching .
- Exothermic reaction control : Implement jacketed reactors with temperature feedback systems for cycloaddition steps .
Advanced Research: Environmental Impact Assessment
Q: How can the compound’s ecological risks be evaluated in compliance with regulatory frameworks? A: Follow the INCHEMBIOL project framework :
- Phase 1 (Lab) : Determine octanol-water partition coefficient (LogKow) and soil adsorption coefficient (Koc).
- Phase 2 (Field) : Mesocosm studies to assess effects on aquatic invertebrates (e.g., Daphnia magna mortality at 10–100 ppb).
- Phase 3 (Modeling) : Use EPI Suite to predict long-term bioaccumulation and toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
